Piperonaldoxime
Overview
Description
Piperonaldoxime is an organic compound with the molecular formula C8H7NO3. It is derived from piperonal, a naturally occurring aromatic aldehyde. This compound is characterized by the presence of an oxime functional group, which is a hydroxylamine bonded to a carbon atom with a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonaldoxime can be synthesized through the reaction of piperonal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature. The general reaction scheme is as follows:
Piperonal+Hydroxylamine Hydrochloride→this compound+Water+Sodium Chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperonaldoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperonal or other related compounds.
Reduction: Reduction of this compound can yield piperonylamine.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperonal and related aldehydes.
Reduction: Piperonylamine.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Piperonaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: this compound is used in the production of certain insecticidal formulations.
Mechanism of Action
The mechanism of action of piperonaldoxime involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its anticonvulsant activity, this compound may modulate neurotransmitter systems in the brain, thereby reducing the likelihood of seizures.
Comparison with Similar Compounds
Piperonal: The parent compound from which piperonaldoxime is derived.
Piperonylamine: A reduction product of this compound.
Piperonal oxime: Another oxime derivative of piperonal.
Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJDWUTRXNYMU-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-36-3, 20747-41-5 | |
Record name | Piperonal, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2089-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PIPERONAL, SYN -OXIME | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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